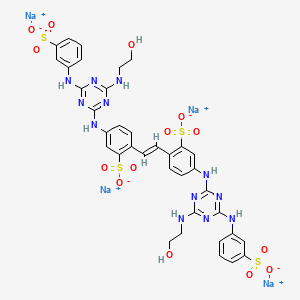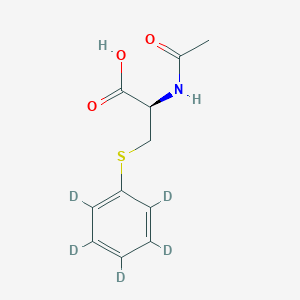
Ac-AAVALLPAVLLALLAP-YVAD-CHO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable inhibitor of caspase-1, an enzyme involved in the inflammatory response and apoptosis. This compound has shown significant antitumor activity and is primarily used in scientific research for its ability to inhibit caspase-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-AAVALLPAVLLALLAP-YVAD-CHO involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and bases such as DIPEA. The final product is cleaved from the resin using a mixture of TFA and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of bulk reagents and efficient purification techniques like HPLC .
Análisis De Reacciones Químicas
Types of Reactions
Ac-AAVALLPAVLLALLAP-YVAD-CHO primarily undergoes hydrolysis and reduction reactions. The aldehyde group (CHO) at the C-terminus is susceptible to reduction, forming the corresponding alcohol. The peptide bonds can also be hydrolyzed under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using HCl or NaOH.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Major Products
Reduction: The major product is the corresponding alcohol derivative.
Hydrolysis: The products include smaller peptide fragments and free amino acids
Aplicaciones Científicas De Investigación
Ac-AAVALLPAVLLALLAP-YVAD-CHO is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a caspase-1 inhibitor, making it valuable in studies related to apoptosis, inflammation, and cancer .
Chemistry
In chemistry, this compound is used to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for developing new inhibitors targeting caspases and other proteases .
Biology
In biological research, this compound is used to investigate the role of caspase-1 in cell death and inflammation. It helps in understanding the molecular pathways involved in these processes and the development of potential therapeutic interventions .
Medicine
In medical research, this compound is explored for its potential therapeutic applications in treating diseases characterized by excessive inflammation and apoptosis, such as cancer and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for designing new anti-inflammatory and anticancer agents .
Mecanismo De Acción
Ac-AAVALLPAVLLALLAP-YVAD-CHO exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-inflammatory cytokines like interleukin-1β and interleukin-18. The inhibition of caspase-1 prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound binds to the active site of caspase-1, blocking its enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1, similar in structure but lacks the cell-penetrating sequence.
Ac-DEVD-CHO: Selective for caspase-3, used in apoptosis studies.
Z-VAD-FMK: A broad-spectrum caspase inhibitor, used to inhibit multiple caspases
Uniqueness
Ac-AAVALLPAVLLALLAP-YVAD-CHO is unique due to its cell-penetrating sequence, which enhances its ability to enter cells and inhibit intracellular caspase-1. This feature makes it more effective in cellular and in vivo studies compared to other caspase inhibitors .
Propiedades
Fórmula molecular |
C97H160N20O24 |
|---|---|
Peso molecular |
1990.4 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C97H160N20O24/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-/m0/s1 |
Clave InChI |
WSBGHVHLQNLTDM-SUZIIZBGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)




![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)



![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
